molecular formula C9H15NO2 B13523842 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol

2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol

Cat. No.: B13523842
M. Wt: 169.22 g/mol
InChI Key: MLHASYUGKODLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While extensive research has been dedicated to the vast family of furan (B31954) derivatives, specific scholarly attention on 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol is not widely documented in publicly available literature. Consequently, a direct review of its dedicated research is challenging. However, by examining the rich body of work on analogous furan-substituted amino alcohols, a clear picture of its potential significance and the likely motivations for its synthesis and study can be constructed. The exploration of such molecules is often driven by the quest for new pharmacologically active agents, novel ligands for catalysis, or versatile building blocks for more complex molecular constructions.

Furan-substituted amino alcohols are a class of organic compounds that have garnered considerable interest due to their diverse applications and versatile chemical nature. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a key structural component in numerous biologically active compounds and natural products. ijabbr.comorientjchem.orgutripoli.edu.lynih.gov Its presence can influence a molecule's pharmacokinetic profile, including its binding affinity to biological targets and metabolic stability. orientjchem.org

The combination of the furan ring with an amino alcohol functionality creates a scaffold with multiple points for chemical modification, making it an attractive template in drug discovery. utripoli.edu.ly For instance, furan derivatives have been investigated for a wide array of therapeutic applications, including as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. ijabbr.comorientjchem.orgutripoli.edu.ly Prominent examples of pharmaceuticals containing a furan ring include ranitidine, an anti-ulcer medication, and cefuroxime, a penicillin derivative. nih.gov The amino alcohol portion of these molecules introduces basicity and the capacity for hydrogen bonding, which are often crucial for interactions with biological receptors.

Beyond medicinal chemistry, furan-based compounds are also valuable in materials science, where they are used in the synthesis of resins, polymers, and other advanced materials. researchgate.netslideshare.net The versatility of the furan ring allows for its incorporation into larger molecular frameworks, serving as a key building block in the synthesis of complex organic molecules. numberanalytics.com

Given the established importance of furan-substituted amino alcohols, the research rationale for investigating 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol can be inferred. The primary motivation for its synthesis and study would likely be the exploration of its potential as a novel scaffold in drug discovery. The specific arrangement of its functional groups—a primary amine, a secondary alcohol, and a furan ring at a defined distance—could lead to unique interactions with biological targets.

The scope of studies on this compound would logically encompass several key areas:

Synthesis: Developing efficient and stereoselective synthetic routes to access the molecule and its derivatives.

Structural Analysis: Characterizing its three-dimensional structure and conformational preferences, which are crucial for understanding its potential biological activity.

Biological Screening: Evaluating its activity against a range of biological targets, such as enzymes and receptors, to identify any potential therapeutic applications.

Analogue Development: Using it as a lead compound for the synthesis of a library of related molecules to establish structure-activity relationships (SAR).

The presence of chiral centers in 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol also implies that a significant part of the research would focus on the preparation and evaluation of its individual stereoisomers, as these often exhibit different biological activities.

From a chemical classification perspective, 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol can be categorized in several ways:

As a furan derivative: It contains a furan ring as a key structural motif.

As an amino alcohol: It possesses both an amine and an alcohol functional group. Specifically, it is a 1,3-amino alcohol.

As a primary amine: The nitrogen atom is bonded to one carbon atom.

As a secondary alcohol: The hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms.

The key structural features of the molecule include the furan-3-yl group, which provides an aromatic and heterocyclic component, and the aminomethyl and hydroxyl groups, which impart polarity and hydrogen bonding capabilities. The butanol backbone provides a flexible spacer between these functional groups. The molecule's structure allows for potential modifications at the hydroxyl and amino groups, which could be exploited in the design of new compounds with tailored properties. vulcanchem.com

Below is a table summarizing some of the key molecular descriptors for 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol. It is important to note that in the absence of extensive experimental data, some of these values are estimated based on its structure and comparison to analogous compounds.

PropertyValueSource
Molecular Formula C9H15NO2Inferred
Molecular Weight 169.22 g/mol Calculated
IUPAC Name 2-(aminomethyl)-1-(furan-3-yl)butan-1-olSystematic
XLogP3-AA 0.5Estimated from Analogs vulcanchem.com
Hydrogen Bond Donors 2Inferred from Structure
Hydrogen Bond Acceptors 3Inferred from Structure

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-(aminomethyl)-1-(furan-3-yl)butan-1-ol

InChI

InChI=1S/C9H15NO2/c1-2-7(5-10)9(11)8-3-4-12-6-8/h3-4,6-7,9,11H,2,5,10H2,1H3

InChI Key

MLHASYUGKODLPK-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(C1=COC=C1)O

Origin of Product

United States

Synthetic Methodologies for 2 Aminomethyl 1 Furan 3 Yl Butan 1 Ol and Its Analogs

General Strategies for β-Amino Alcohol Synthesis

The β-amino alcohol motif is a critical structural element found in numerous pharmaceuticals and biologically active compounds. nih.govwestlake.edu.cn Consequently, a variety of synthetic methods have been developed for their efficient and stereoselective construction. These strategies can be broadly categorized into derivatizations from existing chiral molecules and de novo asymmetric syntheses.

Derivatization from Chiral Pool Precursors

One of the most traditional and reliable strategies for synthesizing enantiomerically pure compounds is to start from readily available, inexpensive chiral molecules, a concept known as the "chiral pool." diva-portal.org Amino acids, sugars, and terpenes are common starting points. For the synthesis of β-amino alcohols, amino acids are particularly relevant precursors. diva-portal.orgfrontiersin.org

The general approach involves the reduction of the carboxylic acid functionality of an amino acid to a primary alcohol without affecting the stereocenter at the α-carbon. For instance, (R)-(-)-2-amino-1-butanol can be synthesized via the reduction of D-2-aminobutyric acid using a powerful reducing agent like lithium aluminum hydride. chemicalbook.com This method provides a direct route to simple chiral β-amino alcohols.

To construct a more complex molecule like 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol, one could envision a multi-step sequence starting from a modified chiral amino acid. This would involve creating the necessary carbon-carbon bond to attach the furan (B31954) group prior to or after the reduction of the carboxyl group. While direct derivatization from the chiral pool is a powerful tool, the synthesis of highly substituted or non-standard analogs can become lengthy. westlake.edu.cn

Table 1: Examples of Chiral Pool Precursors for Amino Alcohol Synthesis

Chiral Precursor Reducing Agent Resulting Amino Alcohol
D-2-Aminobutyric acid Lithium aluminum hydride (R)-(-)-2-Amino-1-butanol
L-Valine Lithium aluminum hydride L-Valinol
L-Phenylalanine Borane derivatives L-Phenylalaninol

Asymmetric Synthetic Approaches

Asymmetric synthesis aims to create chiral molecules from achiral or prochiral starting materials, offering greater flexibility than chiral pool approaches. Several catalytic asymmetric reactions have become cornerstones for the synthesis of β-amino alcohols.

The aza-pinacol reaction is a powerful method for forming carbon-carbon bonds to produce 1,2-diamines or, in its cross-coupling variant, β-amino alcohols. wikipedia.org The cross aza-pinacol coupling reaction between an aldehyde and an imine provides direct access to β-amino alcohols bearing two adjacent stereocenters. westlake.edu.cn

A significant challenge in these reactions is controlling chemoselectivity (preventing homocoupling of the aldehyde or imine) and stereoselectivity (controlling both diastereoselectivity and enantioselectivity). westlake.edu.cn Recent advancements have utilized chromium catalysts to address these issues. In one innovative approach, a chiral chromium catalyst selectively reduces an N-sulfonyl imine to form an α-amino radical. This radical is then intercepted by the catalyst and undergoes a chemo- and stereoselective addition to an aldehyde. westlake.edu.cn This radical-polar crossover strategy avoids the common side reactions like the formation of 1,2-diols or 1,2-diamines. westlake.edu.cn

For the synthesis of 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol, a hypothetical cross aza-pinacol coupling could involve the reaction between furan-3-carbaldehyde and an appropriate N-sulfonyl imine derived from 2-aminobutane.

Table 2: Overview of Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling

Component Role in Reaction
Aldehyde (e.g., Furan-3-carbaldehyde) Electrophile for nucleophilic addition
N-Sulfonyl Imine Precursor to α-amino radical
Chiral Chromium Catalyst Mediates reduction, radical interception, and stereocontrol
Reducing Agent Initiates the catalytic cycle

The 1,3-dipolar cycloaddition is a versatile reaction for constructing five-membered heterocyclic rings. wikipedia.org When a carbonyl ylide reacts as the 1,3-dipole with an aldimine (a C=N bond) as the dipolarophile, the resulting product is an oxazolidine (B1195125) ring. diva-portal.org This oxazolidine is a cyclic precursor that can be readily hydrolyzed to yield a syn-α-hydroxy-β-amino ester or, after reduction, a syn-β-amino alcohol. diva-portal.org

This three-component reaction, often catalyzed by rhodium(II), is highly diastereoselective. diva-portal.org The reaction proceeds by generating a carbonyl ylide from a diazo compound in the presence of the catalyst, which then reacts with the aldimine. nih.gov The stereochemistry of the final amino alcohol is controlled by the geometry of the cycloaddition transition state. frontiersin.org This methodology has been successfully applied to the synthesis of complex molecules, including the side-chain of Taxol. diva-portal.org The use of furan-containing aldehydes in such cycloadditions has been documented, demonstrating the compatibility of the furan moiety with this reaction type. nih.govfrontiersin.org

The Sharpless asymmetric aminohydroxylation (SAAH) is a landmark reaction that provides a direct route to vicinal amino alcohols from alkenes. nih.govorganic-chemistry.org The reaction converts an alkene into a syn-1,2-amino alcohol with high enantioselectivity. organic-chemistry.orgwikipedia.org It utilizes a catalytic amount of osmium tetroxide (OsO₄) in combination with a chiral ligand, typically derived from dihydroquinine or dihydroquinidine (B8771983) alkaloids. nih.govorganic-chemistry.org A stoichiometric nitrogen source, such as a salt of an N-halosulfonamide (like Chloramine-T) or an N-halocarbamate, delivers the amino group. organic-chemistry.org

The mechanism involves the formation of an osmium(VIII)-imido species, which undergoes a [3+2] or [2+2] cycloaddition with the alkene to form an osmium(VI) azaglycolate intermediate. organic-chemistry.org Hydrolysis of this intermediate releases the chiral amino alcohol and regenerates the catalyst. organic-chemistry.org The choice of chiral ligand dictates which enantiomer of the product is formed.

This method has been successfully applied to furan-containing substrates. For example, the asymmetric aminohydroxylation of 2-vinyl furan has been used as a key step in the synthesis of polyhydroxylated piperidines, demonstrating the reaction's utility for creating furan-substituted β-amino alcohols. nih.govresearchgate.net

Table 3: Key Reagents in Sharpless Asymmetric Aminohydroxylation

Reagent Function Common Examples
Osmium Catalyst OsO₄ Forms the active catalytic species
Chiral Ligand (DHQ)₂PHAL, (DHQD)₂PHAL Induces enantioselectivity
Nitrogen Source Chloramine-T, N-bromobenzylcarbamate Provides the amino group and acts as re-oxidant
Substrate Alkene The carbon backbone for the amino alcohol

The Mannich reaction is a three-component condensation that forms a C-C bond by connecting an aldehyde, a primary or secondary amine, and a compound with an acidic proton (often a ketone or another carbonyl compound). wikipedia.orgoarjbp.com The product is a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgnih.gov Subsequent reduction of the carbonyl group in the Mannich base provides a direct route to γ-amino alcohols. However, by using α-hydroxy ketones or their equivalents, β-amino alcohols can also be synthesized.

The reaction begins with the formation of an electrophilic iminium ion from the aldehyde and amine. wikipedia.org The enol form of the ketone then attacks the iminium ion to form the final product. wikipedia.org Asymmetric versions of the Mannich reaction, often using chiral organocatalysts like proline, can produce β-amino ketones with high diastereo- and enantioselectivity. rsc.orgorganic-chemistry.org These chiral β-amino ketones can then be stereoselectively reduced to the corresponding β-amino alcohols.

To synthesize an analog of 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol, one could employ a Mannich reaction using furan-3-carbaldehyde, an appropriate amine, and a ketone like butanone, followed by stereoselective reduction of the resulting β-amino ketone.

Ring-Opening Reactions of Heterocyclic Precursors

The construction of the 1,2-amino alcohol framework often relies on the ring-opening of strained heterocyclic precursors. These methods are advantageous due to their atom economy and the high reactivity of the heterocyclic starting materials. researchgate.net

Aminolysis of Epoxides.pharmaguideline.comnih.govacs.org

The nucleophilic ring-opening of epoxides by amines, known as aminolysis, is a direct and widely used strategy for synthesizing β-amino alcohols. rroij.comresearchgate.net This reaction involves the attack of an amine at one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of the desired amino alcohol. For the synthesis of 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol, a key intermediate would be a furan-containing epoxide, such as 2-(furan-3-yl)-2-(prop-1-en-1-yl)oxirane.

The reaction's regioselectivity is a critical consideration. rsc.org Generally, under neutral or basic conditions, the amine (nucleophile) attacks the less sterically hindered carbon of the epoxide. Conversely, under acidic conditions, the reaction often proceeds via an SN1-like mechanism where the nucleophile attacks the more substituted carbon that can better stabilize a partial positive charge. A variety of catalysts, including Lewis acids like indium tribromide and metal complexes, can be employed to enhance reactivity and control selectivity. rroij.com The use of aqueous media and microwave irradiation has also been explored to develop more environmentally benign protocols. researchgate.net

A project focused on the Diversity Oriented Synthesis of Furan Epoxides has specifically investigated the epoxide ring-opening reaction with amines to generate amino alcohol products. depauw.edu This highlights the direct applicability of this method for creating scaffolds related to the target compound.

Table 1: Representative Data for Aminolysis of Epoxides

Epoxide PrecursorAmine NucleophileCatalyst/ConditionsYield (%)Regioselectivity (attack at C1 vs. C2)Reference
Styrene OxideAnilineIndium Tribromide90>95:5 rroij.com
Cyclohexene OxideMorpholineIridium Trichloride92N/A (symmetrical) rroij.com
Propylene OxideBenzylamineAcetic Acid (Solvent-free)8885:15 rsc.org
Furan Epoxide AnalogAmmonia (B1221849)Lewis Acid-- depauw.edu
Ring-Opening of Aziridines, Sulfates, and Carbonates.nih.gov

Analogous to epoxides, aziridines serve as nitrogen-containing three-membered heterocycles that can be opened by nucleophiles to yield 1,2-diamines or, if opened by an oxygen nucleophile, amino alcohols. The synthesis of vicinal amino alcohols via aziridine (B145994) ring-opening is a well-established, though less direct, method compared to epoxide aminolysis. westlake.edu.cn This approach would typically involve the ring-opening of a suitably substituted aziridinium (B1262131) ion or an activated aziridine.

Cyclic sulfates and carbonates are also valuable precursors. These five-membered rings can be readily formed from diols and subsequently opened by amine nucleophiles. This two-step sequence (cyclization then ring-opening) allows for excellent control over regioselectivity, as the two positions are differentiated by their initial conversion into the cyclic intermediate. The attack of the amine typically occurs at the less substituted carbon, displacing the sulfate (B86663) or carbonate leaving group and yielding the corresponding β-amino alcohol.

Stereoselective Synthesis of 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol and Related Stereoisomers

The target molecule contains two adjacent chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The selective synthesis of a single stereoisomer is crucial for applications in pharmaceuticals and materials science. rsc.orgsigmaaldrich.com

Diastereoselective Routes to Vicinal Amino Alcohols.nih.govnih.gov

Diastereoselective synthesis aims to control the relative configuration of the two new stereocenters. rsc.org When starting with an enantiopure material, such as a chiral α-amino aldehyde, the inherent chirality of the substrate can direct the stereochemical outcome of a subsequent nucleophilic addition to the carbonyl group. diva-portal.org For instance, the addition of a propyl Grignard reagent to a chiral N-protected furan-containing α-amino aldehyde could proceed with high diastereoselectivity to form one diastereomer of the protected amino alcohol over the other.

Another powerful strategy involves the nucleophilic addition to N-tert-butanesulfinyl aldimines. researchgate.net The chiral sulfinyl group acts as a potent chiral auxiliary, directing the addition of organometallic reagents to the C=N double bond to create the new stereocenter with a predictable configuration relative to the existing one. This method allows for the synthesis of either syn- or anti-amino alcohol products by carefully selecting protecting groups and reaction conditions. researchgate.net

Enantioselective Approaches for Chiral Furan-Amino Alcohol Scaffolds.nih.govrroij.comnumberanalytics.com

Enantioselective synthesis creates a specific enantiomer from achiral or racemic starting materials through the use of a chiral catalyst or reagent. diva-portal.org Several modern catalytic methods are applicable to the synthesis of chiral furan-amino alcohol scaffolds.

One notable approach is the nickel-catalyzed reductive coupling of aldehydes with protected amino-pentadienoates. nih.govacs.org This method has been successfully applied to furan-2-carbaldehyde, yielding vicinal amino alcohol derivatives with high optical purity. nih.govacs.org A VAPOL-derived phosphoramidite (B1245037) ligand was shown to be highly effective in controlling the enantioselectivity. While demonstrated for the furan-2-yl isomer, this catalytic system is a strong candidate for adaptation to furan-3-yl aldehydes.

Another cutting-edge strategy is the enantioselective radical C-H amination, where an alcohol is transiently converted to an imidate radical that enables an intramolecular hydrogen atom transfer (HAT). nih.govsci-hub.se This radical relay mechanism, mediated by a chiral copper catalyst, can install the amino group at the β-position to the alcohol with high enantio- and regioselectivity. nih.govsci-hub.se

Table 2: Comparison of Enantioselective Methods for Amino Alcohol Synthesis

MethodChiral Catalyst/LigandSubstratesTypical Enantiomeric Excess (e.e.)Reference
Asymmetric Transfer HydrogenationRuthenium-TsDPEN Complexα-Amino Ketones>99% acs.org
Reductive CouplingNi(0) / VAPOL-phosphoramiditeAldehydes & Amino-dienes90-98% nih.govacs.org
Radical C-H AminationCu / Chiral Ligand + PhotocatalystAlcohols92-94% nih.govsci-hub.se
Addition of DiethylzincChiral Amino Alcohol LigandAldehydesup to 95% rsc.org

Control of Stereochemistry through Reagent, Substrate, and Auxiliary Design.nih.govnih.gov

Reagent Control: An external chiral reagent or catalyst dictates the stereochemical outcome. The enantioselective methods discussed previously, such as the use of chiral nickel or copper catalysts, are prime examples. nih.govnih.gov The chirality is transferred from the catalyst to the product during the key bond-forming step.

Substrate Control: The inherent chirality within the starting material directs the formation of new stereocenters. For example, starting the synthesis from an enantiopure furan-containing building block would allow its stereocenter to influence the facial selectivity of subsequent reactions, leading to a specific diastereomer. diva-portal.org

Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. The use of N-tert-butanesulfinyl imines is a classic example of this approach, where the sulfinyl group acts as the chiral auxiliary. researchgate.net Similarly, Evans oxazolidinone auxiliaries could be employed to control aldol (B89426) or alkylation reactions that build the carbon backbone of the target molecule with high diastereoselectivity.

By strategically combining these principles, chemists can devise synthetic routes that provide access to any of the desired stereoisomers of 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol in high purity.

Advanced Synthetic Techniques for 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol Derivatives

Advanced synthetic methodologies are pivotal in accessing complex molecules such as 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol and its analogs efficiently and sustainably. These techniques often aim to minimize step counts, improve atom economy, and leverage green chemistry principles. This section explores one-pot cascade reactions, biocatalytic approaches, and the utilization of renewable feedstocks for the synthesis of these valuable furan-containing compounds.

One-Pot Cascade Reactions

One-pot cascade reactions, where multiple transformations occur sequentially in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. The synthesis of furan derivatives, including amino alcohols, can be streamlined through such processes.

A notable example is the gold-catalyzed intermolecular cascade reaction of propargyl alcohols with alkynes, which yields substituted furans. organic-chemistry.orgacs.org This methodology involves a sequence of alcohol addition, Saucy-Marbet rearrangement, and allene-ketone cyclization, all facilitated within one pot. organic-chemistry.org While not directly producing an aminomethyl group, this approach highlights the potential for creating complex furan cores that could be further functionalized. A combination of triazole-gold (TA-Au) and copper catalysts has been shown to be effective for this transformation, tolerating a wide range of substrates and producing di-, tri-, and tetrasubstituted furans in good to excellent yields. organic-chemistry.orgacs.org

More directly relevant to the synthesis of aminomethyl furans is the one-pot amination-oxidation-amination-reduction (AOAR) strategy for producing 2,5-bis(N-methyl-aminomethyl)furan (BMAF) from the bio-based platform chemical 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org This process begins with an efficient one-pot amination-oxidation-amination reaction over an α-MnO₂ catalyst to form the intermediate 2,5-bis(N-methyl-iminomethyl)furan (BMIF) in high yield. rsc.org The subsequent reduction of BMIF with a Ru/C catalyst in the same pot yields the final diamine product. rsc.org This demonstrates a highly efficient, multi-step synthesis from a renewable starting material.

Starting MaterialCatalyst(s)Key StepsProductYield
Propargyl Alcohol & AlkyneTriazole-Au, Cu(OTf)₂Alcohol addition, Saucy-Marbet rearrangement, allene-ketone cyclizationSubstituted FuranGood to Excellent
5-Hydroxymethylfurfural (HMF)α-MnO₂, Ru/CAmination-Oxidation-Amination, Reduction2,5-bis(N-methyl-aminomethyl)furan (BMAF)96.1%

This table summarizes key aspects of one-pot cascade reactions for the synthesis of furan derivatives.

Biocatalytic Synthesis Approaches (e.g., using Amine Dehydrogenases)

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. Amine dehydrogenases (AmDHs) are a class of enzymes that have shown significant promise for the asymmetric synthesis of chiral amines and amino alcohols through the reductive amination of carbonyl compounds. nih.gov

The synthesis of chiral amino alcohols, structurally related to 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol, can be achieved with high enantioselectivity using native or engineered AmDHs. frontiersin.orgfrontiersin.orgyork.ac.uk These enzymes catalyze the direct reductive amination of α-hydroxy ketones using ammonia as the amine donor. frontiersin.org This approach is highly atom-efficient, producing water as the primary byproduct. Wild-type AmDHs have demonstrated efficacy in synthesizing various small, hydroxylated 2-aminoalkanes with excellent conversions and enantiomeric excess. frontiersin.orgwhiterose.ac.ukresearchgate.net For instance, the reductive amination of 1-hydroxybutan-2-one (B1215904) can yield the corresponding chiral amino alcohol with high stereoselectivity. whiterose.ac.uk

In addition to AmDHs, transaminases (TAs) are also widely used for the synthesis of chiral amines. A one-pot, one-step enzymatic cascade for the conversion of HMF to 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) has been developed, employing an engineered HMF oxidase, an aldehyde dehydrogenase, and an ω-transaminase. rsc.orgrsc.org This cell-free system uses L-alanine as the amine donor, which is regenerated in situ, ensuring a balanced redox process. rsc.orgrsc.org Such enzymatic cascades highlight the potential for producing functionalized aminomethyl furan derivatives from renewable resources.

Enzyme ClassSubstrate TypeReactionKey Advantages
Amine Dehydrogenase (AmDH)α-Hydroxy KetonesAsymmetric Reductive AminationHigh enantioselectivity, uses ammonia, water as byproduct
Transaminase (TA)Furan AldehydesTransaminationHigh selectivity, mild conditions, can be part of a cascade

This table outlines the application of different enzyme classes in the synthesis of chiral amino alcohols and aminomethyl furans.

Preparation of Aminomethyl Furans from Carbohydrates and Biobased Feedstocks

The transition to a sustainable chemical industry relies heavily on the utilization of renewable resources like carbohydrates and biomass. Furan compounds, particularly 5-hydroxymethylfurfural (HMF), are key platform molecules derived from the dehydration of C6 sugars (hexoses). mdpi.comresearchgate.net These biobased furans serve as versatile starting materials for a wide range of valuable chemicals, including aminomethyl furans.

A patented method describes a single-step process for producing various alkylamine derivatives of furan directly from sugars. google.com This "one-pot" reaction involves the simultaneous contact of a sugar with hydrogen gas, an acid catalyst, and a hydrogenation catalyst (such as Pd, Pt, or Ni) in an alkylamide solvent. google.com By controlling the reaction conditions (temperature, pressure, time) and the choice of sugar (hexose or pentose), different aminomethyl furan derivatives can be synthesized. google.com

Furthermore, the catalytic reductive amination of HMF and other furanic aldehydes is a widely researched area. mdpi.com Various heterogeneous catalysts have been developed for the efficient conversion of HMF into amines like 2,5-bis(aminomethyl)furan (B21128) (BAF). For example, a bifunctional CuNiAlOx catalyst has been shown to effectively transform HMF into BAF in a two-stage, one-pot process, achieving a high yield. nih.gov Similarly, the direct reductive amination of HMF with aqueous ammonia over a Ni/SBA-15 catalyst can produce 5-(aminomethyl)-2-furanmethanol. researchgate.net These methods provide direct routes from biomass-derived platform chemicals to valuable furan-based amines.

FeedstockCatalytic SystemProcessProduct Example
Hexose/Pentose SugarsAcid catalyst & Hydrogenation catalyst (e.g., Pd/C)One-pot dehydration, reduction, and aminationAlkylaminomethyl furans
5-Hydroxymethylfurfural (HMF)Bifunctional CuNiAlOxTwo-stage catalytic amination2,5-bis(aminomethyl)furan (BAF)
5-Hydroxymethylfurfural (HMF)Ni/SBA-15Direct reductive amination with aqueous ammonia5-(Aminomethyl)-2-furanmethanol

This table summarizes methods for producing aminomethyl furans from renewable carbohydrate and biobased feedstocks.

Chemical Reactivity and Transformation Studies of 2 Aminomethyl 1 Furan 3 Yl Butan 1 Ol

Reactions Involving the Amino and Hydroxyl Functionalities

The amino and hydroxyl groups on the butyl side chain are key sites for derivatization and cyclization reactions. Their proximity as a 1,3-amino alcohol influences their reactivity, often allowing for concerted or sequential reactions that can be strategically controlled.

The presence of both a nucleophilic amino group and a hydroxyl group necessitates the use of protective groups in multi-step syntheses to ensure chemoselectivity. organic-chemistry.org Protecting an amine as a carbamate, for instance, renders the nitrogen non-nucleophilic, allowing other functional groups to react selectively with electrophiles. organic-chemistry.orgmasterorganicchemistry.com The choice of protecting groups is crucial and often relies on an orthogonal strategy, where each group can be removed under specific conditions without affecting the other. organic-chemistry.orgthieme-connect.de

Common protecting groups for the amine functionality include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.comresearchgate.net The hydroxyl group can be protected as an ether (e.g., benzyl, silyl (B83357) ethers like TBDMS) or an ester. organic-chemistry.org The selection depends on the planned reaction sequence and the stability of the protecting group to the required reaction conditions. organic-chemistry.orgresearchgate.net

Table 1: Common Protective Group Strategies for Amino Alcohols

Functional Group Protective Group Abbreviation Introduction Reagents Cleavage Conditions
Amino tert-Butyloxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Strong acid (e.g., TFA, HCl) masterorganicchemistry.com
Amino Benzyloxycarbonyl Cbz or Z Benzyl chloroformate Catalytic hydrogenation (H₂, Pd/C) masterorganicchemistry.com
Amino 9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Base (e.g., Piperidine) masterorganicchemistry.com
Hydroxyl tert-Butyldimethylsilyl ether TBDMS TBDMS-Cl, Imidazole Fluoride source (e.g., TBAF)
Hydroxyl Benzyl ether Bn Benzyl bromide (BnBr), Base Catalytic hydrogenation (H₂, Pd/C)

The 1,3-amino alcohol structure of 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol is a precursor for the synthesis of various heterocyclic systems. A prominent example is the formation of oxazolidines through condensation with aldehydes or ketones. wikipedia.orgmdpi.com This reaction typically proceeds via the formation of a hemiaminal intermediate from the reaction of the amino group with the carbonyl compound, followed by an intramolecular cyclization involving the hydroxyl group, which displaces water to form the five-membered oxazolidine (B1195125) ring. mdpi.comscirp.org

The reaction is often reversible and acid-catalyzed. scirp.org The use of chiral amino alcohols, such as enantiomerically pure forms of 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol, can lead to the formation of chiral oxazolidines, which are valuable in asymmetric synthesis. wikipedia.orgmdpi.com The stereochemistry of the parent amino alcohol can direct the formation of new stereogenic centers in the oxazolidine ring. mdpi.com

Reaction Scheme: Oxazolidine Formation

2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol + R-CHO/R₂CO ⇌ Oxazolidine derivative + H₂O

These cyclization reactions are not limited to oxazolidine formation. Depending on the reagents and reaction conditions, other heterocyclic systems can be synthesized, leveraging the dual functionality of the amino alcohol moiety.

Reactions of the Furan (B31954) Moiety

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack and various ring-opening and oxidative transformations. pearson.com Its reactivity is significantly higher than that of benzene. pearson.com

Furan readily undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, typically under milder conditions than those required for benzene. pearson.commatanginicollege.ac.in Substitution preferentially occurs at the C2 and C5 positions (α-positions), as the carbocation intermediates formed by attack at these sites are more stabilized by resonance, involving three resonance structures, compared to attack at the C3 or C4 positions (β-positions), which yields an intermediate with only two resonance structures. pearson.comquora.com

In 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol, the furan ring is substituted at the 3-position. The alkyl alcohol substituent is an electron-donating group, which further activates the ring towards electrophilic attack. The directing influence of this group favors substitution at the adjacent C2 and C5 positions. Therefore, electrophilic substitution on this compound is expected to yield predominantly 2-substituted and 5-substituted products, with the relative ratio influenced by steric hindrance.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on 3-Substituted Furan

Position of Attack Stability of Intermediate Expected Product(s)
C2 More stable (resonance-stabilized carbocation) Major
C5 More stable (resonance-stabilized carbocation) Major

The furan ring is susceptible to cleavage under acidic conditions. mdpi.com The mechanism of acid-catalyzed ring opening typically involves the protonation of the furan ring, most favorably at the α-carbon (C2 or C5). scite.aiacs.org This is followed by a nucleophilic attack from a solvent molecule, such as water, leading to an intermediate that can undergo ring opening to form a 1,4-dicarbonyl compound. acs.orgresearchgate.net For instance, the decomposition of furan in dilute acid can lead to the formation of 4-hydroxy-2-butenal. acs.org The presence of water and the nature of the acid initiator can significantly influence the extent of these ring-opening side reactions. mdpi.com Therefore, synthetic transformations involving 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol under acidic conditions require careful pH control to prevent degradation of the furan moiety. researchgate.net

The electron-rich nature of the furan ring also makes it prone to oxidation. urfu.ru Oxidative transformations can lead to a variety of products, and these reactions have been widely used in organic synthesis. organicreactions.orgthieme-connect.com Oxidative ring cleavage is a common pathway, yielding unsaturated 1,4-dicarbonyl compounds. urfu.ruorganicreactions.org This transformation can be achieved with various oxidizing agents, including singlet oxygen, peroxides (like m-CPBA), and halogen-based reagents (like NBS). thieme-connect.comresearchgate.net

A well-known example of furan oxidation is the Achmatowicz reaction, where furfuryl alcohols are oxidized to give dihydropyran derivatives. organicreactions.orgthieme-connect.com While the subject compound is not a furfuryl alcohol, its furan ring can still undergo similar oxidative dearomatization. urfu.ru The specific products formed from the oxidation of 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol would depend on the oxidant used and the reaction conditions. For example, oxidation with reagents like Mn(III)/Co(II) catalysts can lead to ring-opened 1,4-dicarbonyl moieties through an endoperoxide intermediate. rsc.org These transformations highlight the utility of the furan ring as a latent dicarbonyl functionality in synthetic chemistry. organicreactions.org

Mechanistic Investigations of 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol Transformations

A comprehensive search for scientific literature and spectroscopic data on the specific chemical compound "2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol" has been conducted. Unfortunately, detailed experimental data and research findings required to thoroughly populate the requested article sections are not available in the public domain.

The structural elucidation of a novel compound relies on specific experimental data from various analytical techniques. Without published research on "2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol," it is not possible to provide scientifically accurate information for the following sections as outlined in the request:

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Aminomethyl 1 Furan 3 Yl Butan 1 Ol

Chiroptical Methods for Absolute Configuration Assignment:Techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) provide experimental data on the differential absorption or rotation of polarized light, which is essential for assigning the absolute configuration of chiral centers. No such studies have been reported for this compound.

Generating an article with the requested level of detail, including data tables and in-depth research findings, would require fabricating information, which would be scientifically unsound. Therefore, this request cannot be fulfilled at this time.

Computational and Theoretical Studies of 2 Aminomethyl 1 Furan 3 Yl Butan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

No published studies were identified that performed quantum chemical calculations on 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol. Therefore, no data is available for the following subsections:

Molecular Dynamics Simulations for Conformational Space Exploration

The literature search did not yield any studies that have conducted molecular dynamics simulations to explore the conformational space of 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol.

Theoretical Reaction Mechanism Studies for Synthetic and Degradation Pathways

There are no available theoretical studies in the searched scientific literature that investigate the reaction mechanisms for the synthesis or degradation of 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol.

Due to the absence of specific research on this compound, the requested data tables and detailed findings for each section of the outline cannot be provided.

Biological Activity and Molecular Interaction Studies of 2 Aminomethyl 1 Furan 3 Yl Butan 1 Ol and Its Analogs in Vitro and Computational Focus

Ligand-Protein Binding Affinity and Molecular Docking Simulations

Molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies for 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol are not extensively documented in publicly available literature, the interactions of analogous compounds with key enzymatic targets have been investigated. Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a particularly important target for antimicrobial agents. nih.govnih.gov This enzyme is crucial for the biosynthesis of the bacterial cell wall. nih.gov Molecular modeling studies of inhibitors for this enzyme reveal that both the glutamine-binding domain and the sugar-isomerizing domain are viable targets for inhibition. nih.gov For instance, derivatives of N3-(4-methoxyfumaroyl)-l-2,3-diaminopropanoic acid act as glutamine analogs, inactivating the N-terminal domain. nih.gov In silico studies of various heterocyclic compounds have explored their binding to the GlcN-6-P synthase active site, often involving hydrogen bonding and hydrophobic interactions with key amino acid residues. researchgate.net

In a study on a structurally related compound, 2-(bis(4-aminophenyl)methyl)butan-1-ol, molecular docking was performed against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST). The study reported binding affinities (glide scores) of -7.228 kcal/mol for AChE, -7.205 kcal/mol for BChE, and -6.07 kcal/mol for GST, indicating a strong interaction with these enzymes. doi.org

Table 1: Molecular Docking Scores of an Analogous Compound

Enzyme Target Binding Affinity (kcal/mol)
Acetylcholinesterase (AChE) -7.228
Butyrylcholinesterase (BChE) -7.205

Data sourced from a study on 2-(bis(4-aminophenyl)methyl)butan-1-ol. doi.org

The binding mode of a ligand to its receptor is critical for its biological activity. For furan-containing compounds and their analogs, the interaction with protein active sites is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes covalent bonds. The oxygen atom in the furan (B31954) ring can act as a hydrogen bond acceptor, while the aromatic ring itself can participate in π-π stacking and hydrophobic interactions. The aminomethyl and hydroxyl groups in 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol are expected to be key players in forming hydrogen bonds with amino acid residues in the active site of target proteins, thereby stabilizing the ligand-protein complex.

In Vitro Biological Activity Screening

In vitro screening provides essential information on the biological effects of a compound in a controlled laboratory setting. This includes assessing its antimicrobial properties, its toxicity to cancer cells, and its ability to inhibit specific enzymes.

Furan derivatives are well-known for their broad-spectrum antimicrobial properties. nih.govproquest.comresearchgate.net The furan nucleus is a key structural motif in many compounds with antibacterial and antifungal activity. ijabbr.com The antimicrobial action of these compounds can be attributed to various mechanisms, including the inhibition of microbial growth and the modification of essential enzymes. nih.gov

While specific data for 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol is limited, studies on analogous furan-containing compounds have demonstrated significant activity against a range of pathogens. For example, some furan derivatives have shown potent activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. ijabbr.commdpi.com In one study, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and showed significant inhibition against S. aureus and E. coli, as well as fungal strains like Aspergillus niger and Fusarium brachygibbosum. mdpi.com

Table 2: Antimicrobial Activity of Furan Analogs

Compound Type Test Organism Activity
Furan-2-carboxamides Escherichia coli Significant Inhibition
Furan-2-carboxamides Staphylococcus aureus Significant Inhibition
Furan-2-carboxamides Aspergillus niger Significant Inhibition

Data generalized from studies on furan derivatives. mdpi.com

The cytotoxic potential of furan derivatives and related compounds against various cancer cell lines has been a subject of intense research. The MCF-7 (human breast adenocarcinoma) and HepG-2 (human liver carcinoma) cell lines are commonly used models for in vitro cytotoxicity screening.

Studies on aminomethyl derivatives of eugenol, which share the aminomethyl functional group with the subject compound, have demonstrated cytotoxicity against the MCF-7 cell line. unair.ac.idresearchgate.net For instance, 4-allyl-2-{[(furan-2-ylmethyl)amino]methyl}-6-methoxyphenol showed an LC50 value of 45.7±4.62 µg/ml against MCF-7 cells. unair.ac.id Another study on a benzofuran (B130515) derivative isolated from Petasites hybridus also reported cytotoxic effects on MCF-7 cells.

Regarding the HepG-2 cell line, various natural and synthetic compounds are continuously being evaluated for their anticancer potential. For example, chelerythrine, an alkaloid, was shown to induce a dose-dependent decrease in the viability of HepG-2 cells. nih.gov While direct data on 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol is not available, the known cytotoxicity of related structures suggests that it may also possess anticancer properties.

Table 3: Cytotoxicity of an Aminomethyl Furan Analog against MCF-7 Cells

Compound Cell Line LC50 (µg/ml)

Data sourced from a study on aminomethyl derivatives of eugenol. unair.ac.id

Enzyme inhibition is a key mechanism of action for many therapeutic drugs. As suggested by molecular docking studies, aminomethyl and furan-containing compounds can be potent enzyme inhibitors. doi.org For example, various aminomethyl derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are important in the management of Alzheimer's disease. nih.gov In one study, novel aminomethyl derivatives exhibited Ki values in the nanomolar range for both AChE and BChE. nih.gov

Table 4: Enzyme Inhibition by Analogous Aminomethyl Derivatives

Enzyme Ki Range (nM)
Acetylcholinesterase (AChE) 18 - 78
Butyrylcholinesterase (BChE) 23 - 88
Carbonic Anhydrase I (hCA I) 58 - 157

Data from a study on novel aminomethyl and alkoxymethyl derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies of 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol Derivatives

While specific structure-activity relationship (SAR) studies for 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol are not extensively available in publicly accessible literature, general SAR principles for analogous furan-containing compounds can be extrapolated to understand the potential impact of structural modifications on its biological activity. SAR studies are crucial in medicinal chemistry for optimizing the efficacy and safety of lead compounds by identifying key structural motifs and functional groups that influence their interaction with biological targets. collaborativedrug.com

For furan-containing molecules, SAR exploration often focuses on several key areas:

Modification of the Furan Ring: The furan moiety itself is a critical pharmacophore in many biologically active compounds. Alterations such as substitution on the furan ring can significantly impact activity. For instance, the position and nature of substituents can influence the electronic properties of the ring and its metabolic stability.

Alterations to the Side Chain: The aminomethylbutan-1-ol side chain offers multiple points for modification. Changes in the length of the alkyl chain, the position of the amino and hydroxyl groups, and the introduction of additional functional groups can affect the molecule's polarity, lipophilicity, and ability to form hydrogen bonds with a target receptor.

Stereochemistry: The chiral centers in 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol mean that its stereoisomers could exhibit different biological activities. It is common for one enantiomer or diastereomer to have significantly higher potency or a different pharmacological profile than the others.

In a broader context of furan-containing compounds, SAR studies have demonstrated that modifications to substituents on the furan ring can drastically alter biological endpoints. For example, in a series of indazole derivatives containing a furyl group, modifications to the furan and other parts of the molecule led to significant changes in their inhibitory activity against specific enzymes. nih.gov

Interactive Table: General SAR Insights for Furan-Containing Compounds

Structural Modification Potential Impact on Biological Activity Rationale
Substitution on the Furan Ring Altered potency and selectivity Can influence electronic distribution and steric interactions with the target binding site.
Modification of the Butanol Side Chain Changes in solubility, membrane permeability, and target affinity Affects physicochemical properties like lipophilicity (logP) and hydrogen bonding capacity.
Stereochemical Configuration Differential activity between stereoisomers Biological targets are often stereoselective, leading to preferential binding of one isomer.

| Replacement of the Furan Ring | Significant loss or change in activity | The furan ring may be essential for target recognition or may be involved in metabolic activation. nih.gov |

Biotransformation Pathways and Reactive Metabolite Chemistry of the Furan Ring (e.g., Glutathione Adduct Formation, Protein Alkylation)

The furan ring, present in 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol, is known to undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes, leading to the formation of reactive metabolites. nih.govnih.gov This bioactivation is a critical consideration in the development of furan-containing drugs due to the potential for toxicity. nih.govnih.gov

The oxidation of the furan ring generates highly electrophilic intermediates. nih.govnih.gov Depending on the substituents on the furan ring, this oxidation can lead to the formation of an epoxide or a cis-enedione. nih.govnih.gov These reactive species can then interact with cellular nucleophiles such as glutathione (GSH) and proteins. nih.govnih.gov

Glutathione Adduct Formation:

A primary detoxification pathway for these reactive furan metabolites is conjugation with glutathione, a key cellular antioxidant. nih.govacs.org The nucleophilic thiol group of GSH can attack the electrophilic intermediate, forming a stable adduct that can be further metabolized and excreted. nih.gov However, this process is not always a complete detoxification step. nih.govnih.gov For instance, the highly reactive intermediate of furan, cis-2-butene-1,4-dial (BDA), reacts with GSH to form various conjugates. researchgate.net

Protein Alkylation:

If the reactive metabolites are not efficiently detoxified by GSH, they can react with nucleophilic residues on proteins, such as cysteine and lysine (B10760008). researchgate.net This covalent modification, or protein alkylation, can lead to impaired protein function, cellular stress, and potentially trigger toxicological responses. nih.gov The formation of protein adducts is considered a key event in the toxicity of many furan-containing compounds. nih.gov The bioactivation of furan by CYP2E1 to BDA and its subsequent reaction with protein-bound lysine and cysteine residues gives rise to a variety of metabolites. researchgate.net

Interactive Table: Biotransformation of the Furan Ring and Subsequent Reactions

Metabolic Step Description Key Intermediates/Products Significance
Phase I: Oxidation Cytochrome P450-mediated oxidation of the furan ring. nih.govnih.gov Epoxide, cis-enedione (e.g., BDA) nih.govresearchgate.net Formation of highly reactive electrophilic metabolites.
Phase II: Glutathione Conjugation Reaction of the electrophilic intermediate with glutathione (GSH). nih.govacs.org GSH-adducts nih.govresearchgate.net Primarily a detoxification pathway, but can sometimes lead to other reactive species. nih.gov

| Covalent Binding to Proteins | Reaction of the electrophilic intermediate with nucleophilic amino acid residues on proteins. researchgate.net | Protein adducts (e.g., with lysine, cysteine) researchgate.net | Can lead to cellular dysfunction and toxicity. nih.gov |

Applications and Future Research Directions of 2 Aminomethyl 1 Furan 3 Yl Butan 1 Ol

Utility as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

Chiral 1,2-amino alcohols are recognized as privileged scaffolds in organic chemistry, serving as crucial building blocks for the synthesis of enantiomerically pure pharmaceuticals and natural products. westlake.edu.cnnih.gov The structure of 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol contains two chiral centers, making it an excellent candidate for use as a chiral building block. Its incorporation into a larger molecule can introduce specific stereochemistry, which is often critical for biological activity.

Furthermore, chiral amino alcohols are frequently employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org Evans' oxazolidinone auxiliaries, which are prepared from amino alcohols, are a classic example, used to direct stereoselective aldol (B89426), alkylation, and Diels-Alder reactions. wikipedia.org The 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol could be converted into a rigid, cyclic auxiliary, such as an oxazolidinone or a related heterocyclic system. The steric bulk of the furan (B31954) and butyl groups would then create a biased chiral environment, directing the approach of reagents to one face of a prochiral enolate, thereby controlling the formation of new stereocenters. nih.gov After the desired transformation, the auxiliary can be cleaved and potentially recovered for reuse. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol?

  • Methodological Answer : Synthesis of this compound requires careful selection of protecting groups for the amine and hydroxyl functionalities to avoid side reactions. Reductive amination of a furan-containing ketone precursor with an aminomethyl group could be explored, using catalysts like sodium cyanoborohydride. Enantioselective synthesis may employ chiral auxiliaries or asymmetric hydrogenation, as seen in similar amino alcohol syntheses (e.g., (S)-3-amino-3-(4-fluorophenyl)propan-1-ol) . Safety protocols for handling volatile amines (e.g., fume hoods, impervious gloves) should align with OSHA standards .

Q. How can spectroscopic methods characterize 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol?

  • Methodological Answer :

  • NMR : 1H NMR can identify the furan proton environment (δ 6.3–7.5 ppm) and hydroxyl/amine protons (broad signals). 13C NMR distinguishes carbons adjacent to oxygen (e.g., furan C-O at ~150 ppm) .
  • IR : Peaks at ~3300 cm⁻¹ (O-H/N-H stretch) and ~1600 cm⁻¹ (furan C=C) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (C₉H₁₅NO₂, theoretical m/z 177.1134) and fragments related to furan ring cleavage.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear safety glasses, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Ventilation : Use chemical fume hoods with ≥100 ft/min face velocity during synthesis .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during asymmetric synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use Ru-BINAP complexes for hydrogenation of ketone intermediates, achieving >90% ee, as demonstrated in related amino alcohol syntheses .
  • Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers. Monitor elution profiles using polarimetric detection .

Q. What computational approaches predict reactivity in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model nucleophilic attack on the furan ring. Calculate Fukui indices to identify electrophilic sites .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using AMBER force fields.

Q. How to resolve discrepancies in biological activity data?

  • Methodological Answer :

  • Assay Standardization : Use USP reference standards (e.g., formoterol fumarate system suitability mixtures) to calibrate bioactivity assays .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies, controlling for variables like purity (>98% by HPLC) .

Q. What challenges arise in quantifying trace impurities, and how are they addressed?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water. Detect impurities at ppm levels via MRM transitions .
  • Derivatization : React primary amines with dansyl chloride for enhanced UV detection sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.